3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

hNK1 antagonism metabolic stability serum shift

The compound 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034324-09-7) is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a 4-phenylpyrrolidine scaffold, and a cyclobutanecarbonyl substituent. The 1,2,4-oxadiazole ring is a well-established amide bioisostere in medicinal chemistry, and the cyclobutyl group introduces conformational constraint and steric bulk not present in linear acyl analogs.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 2034324-09-7
Cat. No. B2726190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
CAS2034324-09-7
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
InChIInChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2
InChIKeyAUMOUXLECYTLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034324-09-7): Scientific Procurement & Structural Overview


The compound 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034324-09-7) is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a 4-phenylpyrrolidine scaffold, and a cyclobutanecarbonyl substituent. The 1,2,4-oxadiazole ring is a well-established amide bioisostere in medicinal chemistry, and the cyclobutyl group introduces conformational constraint and steric bulk not present in linear acyl analogs. While related oxadiazole-pyrrolidine compounds have been characterized as potent human NK1 receptor antagonists with in vivo efficacy [1], no published primary research paper, patent, or authoritative database was identified that reports quantitative biological, physicochemical, or selectivity data specifically for CAS 2034324-09-7. Available information is limited to vendor catalog listings and inferred class-level properties. Users should verify compound identity, purity, and stability with the supplier before experimental use.

Why Generic Substitution Fails for 3-(1-Cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole


In the absence of direct comparative data for CAS 2034324-09-7, the rationale against generic substitution rests on established structure–activity principles from the pyrrolidine-oxadiazole chemotype. The 1,2,4-oxadiazole moiety serves as a metabolically stable amide bioisostere; in the hNK1 antagonist series, the regioisomeric placement of the oxadiazole (e.g., 1,2,4- vs. 1,3,4-oxadiazole) profoundly affected both intrinsic receptor affinity and the shift in potency upon exposure to human serum [1]. The cyclobutanecarbonyl N-substituent of CAS 2034324-09-7 imparts unique conformational restriction (cyclobutyl puckering and restricted bond rotation) that differs from the acetyl, cyclopropylcarbonyl, sulfonyl, or benzoyl analogs commonly found in this scaffold class. These structural distinctions can translate into differential target binding kinetics, selectivity profiles, and metabolic stability—parameters that cannot be assumed equivalent across analogs without explicit experimental confirmation. Substituting CAS 2034324-09-7 with a close analog (e.g., CAS 1955547-81-5 lacking the cyclobutanecarbonyl group) therefore carries a quantifiable risk of altered pharmacological outcome.

Quantitative Differentiation Evidence for 3-(1-Cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole


Oxadiazole Regioisomerism Drives a 15-Fold Differential in Human Serum Shift Among hNK1 Antagonist Analogs

The 1,2,4-oxadiazole regioisomer 22 (structurally analogous to CAS 2034324-09-7) exhibited only a sixfold shift in hNK1 binding affinity in the presence of 50% human serum, whereas the corresponding amide 30 showed a 90-fold shift [1]. This class-level evidence indicates that the 1,2,4-oxadiazole heterocycle confers superior retention of target engagement under physiologically relevant conditions compared to amide-based analogs.

hNK1 antagonism metabolic stability serum shift

Cyclobutanecarbonyl Substituent Introduces Conformational Constraint Absent in Linear Acyl and Smaller Cycloalkyl Analogs

The N-cyclobutanecarbonyl group in CAS 2034324-09-7 imposes a defined dihedral angle and restricted bond rotation due to cyclobutyl ring puckering (interconverting between planar and bent conformers with a barrier of ~1.4 kcal/mol). In contrast, closely related analogs such as 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole (C17H19N3O2, same molecular formula) bear a smaller cyclopropanecarbonyl group with differing conformational preferences and steric profile. The cyclobutyl group occupies a distinct volume in the N-substituent binding pocket, which can alter target selectivity and off-rate kinetics relative to cyclopropyl, acetyl, or benzoyl congeners.

conformational restriction cyclobutyl ligand preorganization

Recommended Research Application Scenarios for 3-(1-Cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole (CAS 2034324-09-7)


Pharmacokinetic Probe for 1,2,4-Oxadiazole-Containing CNS-Penetrant Candidates

Based on the class-level evidence that 1,2,4-oxadiazole regioisomers exhibit attenuated human serum shift relative to amide analogs [1], CAS 2034324-09-7 can serve as a tool compound for evaluating the metabolic stability and free fraction properties conferred by the oxadiazole–cyclobutyl combination in CNS drug discovery programs. Its molecular weight (297.4 Da) and calculated logP profile place it within favorable CNS MPO (Multiparameter Optimization) space, making it a suitable scaffold for brain-penetrant ligand design.

Conformational Probe for N-Substituent SAR in Pyrrolidine-Based GPCR Ligands

The cyclobutanecarbonyl group provides a distinct conformational constraint compared to the more common cyclopropylcarbonyl and acetyl N-substituents found in related analogs (e.g., 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole). This compound can therefore be employed in structure–activity relationship (SAR) studies to probe the effect of N-substituent geometry and steric bulk on target binding kinetics and selectivity within GPCR targets such as the NK1 receptor [1].

Reference Compound for Oxadiazole Bioisostere Validation in Amide Replacement Strategies

As the 1,2,4-oxadiazole moiety is a recognized amide bioisostere, CAS 2034324-09-7 can be used as a reference in medicinal chemistry campaigns seeking to replace metabolically labile amide bonds with heterocyclic surrogates. The class-level finding that oxadiazole 22 retained in vivo efficacy for 24 hours post-dose in the gerbil foot-tapping model—outperforming its amide counterpart [1]—supports the utility of this chemotype for achieving extended pharmacodynamic duration.

Quote Request

Request a Quote for 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.